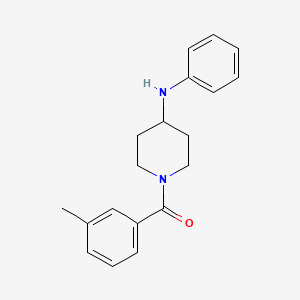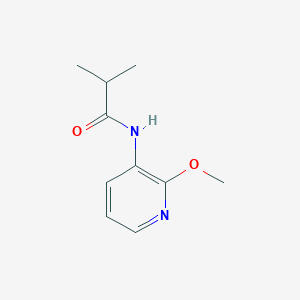![molecular formula C15H14N6O2 B7527381 N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine, also known as NPEPPS, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a pyrazinylpyrazole derivative that has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine as a proteasome inhibitor has been studied in detail. N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine binds to the β5 subunit of the proteasome, which is responsible for cleaving peptide bonds in proteins. Binding of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine to the β5 subunit leads to inhibition of its activity, which results in the accumulation of specific proteins in cells.
Biochemical and Physiological Effects
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been found to have various biochemical and physiological effects. In addition to its proteasome inhibitory activity, N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has several advantages for use in lab experiments. It is a potent and specific inhibitor of the proteasome, which makes it useful for studying the functions of specific proteins. It has also been found to have low toxicity in vitro and in vivo, which makes it a safer alternative to other proteasome inhibitors. However, N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has limited stability in solution, which can lead to degradation over time.
Future Directions
There are several future directions for research on N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine. Another area of research is the identification of specific proteins that are targeted by N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine and the study of their functions and interactions. Additionally, the potential applications of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine in the treatment of cancer and inflammatory diseases should be further explored.
Synthesis Methods
The synthesis of N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been described in the literature. The compound can be synthesized by reacting 6-bromo-2-pyrazinylpyrazine with 3-nitrophenylethylamine in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine in high yield and purity.
Scientific Research Applications
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of proteomics. N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has been found to be a potent inhibitor of the proteasome, which is a complex of enzymes responsible for degrading proteins in cells. Inhibition of the proteasome by N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine can lead to the accumulation of specific proteins, which can be useful for studying their functions and interactions.
properties
IUPAC Name |
N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-11(12-4-2-5-13(8-12)21(22)23)18-14-9-16-10-15(19-14)20-7-3-6-17-20/h2-11H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGHEZKHGGPDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CN=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)


![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)


![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)


![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)